BDM41906
Description
BDM41906 is a potent EthR (ethionamide repressor) inhibitor developed to enhance the efficacy of ethionamide (ETH), a second-line antitubercular drug. ETH requires bioactivation by the mycobacterial EthA enzyme, a process naturally inhibited by EthR. This compound binds to EthR, displacing it and enabling ETH bioactivation, thereby significantly boosting ETH's antibacterial activity .
Properties
Molecular Formula |
C15H17F3N4O2S |
|---|---|
Molecular Weight |
374.38 |
IUPAC Name |
5,5,5-Trifluoro-1-[4-(3-thiazol-2-yl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pentan-1-one |
InChI |
InChI=1S/C15H17F3N4O2S/c16-15(17,18)5-1-2-11(23)22-7-3-10(4-8-22)13-20-12(21-24-13)14-19-6-9-25-14/h6,9-10H,1-5,7-8H2 |
InChI Key |
WIFDOUQOJULUSV-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(C2=NC(C3=NC=CS3)=NO2)CC1)CCCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDM-41906; BDM 41906; BDM41906 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Mechanism : BDM41906 disrupts EthR-DNA binding, upregulating EthA expression and ETH activation .
- In Vivo Performance : In murine models, this compound potentiated ETH activity tenfold against intracellular Mycobacterium tuberculosis (Mtb), reducing pulmonary mycobacterial burden by 3-log after six doses .
- Formulation: Co-encapsulation with ETH in poly-β-cyclodextrin (pβCD) nanoparticles (NPs) improved solubility and reduced crystallization issues, enabling efficient pulmonary delivery .
Structural and Functional Analogs
BDM43266
- Similarities :
- Differences :
BDM31343
- Efficacy : Tripled ETH’s antimycobacterial activity in mice, but its stability in vivo was inferior to this compound .
- Limitation : Requires higher doses for sustained effect, increasing toxicity risks .
SMARt-420
- Mechanism : Activates an alternative ETH bioactivation pathway via the VirS/VirR system.
Nanoparticle Delivery Systems
This compound’s efficacy is amplified by nanocarriers. The table below compares nanoparticle formulations:
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

